2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-Phenyl-1H-benzo[d]imidazole-based compounds and 2-(1H-imidazol-2-yl)pyridine derivatives have been synthesized and evaluated for their in vitro and in vivo anti-diabetic potential . These compounds have been found to be potent α-glucosidase inhibitors .
Synthesis Analysis
In a study, a series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized and evaluated for their anti-diabetic potential . The structural optimization was performed to obtain more efficient derivatives .Molecular Structure Analysis
The molecular structure of these compounds is based on a 2-phenyl-1H-benzo[d]imidazole core or a 2-(1H-imidazol-2-yl)pyridine core .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Ramalingam et al. (2019) demonstrated the synthesis of derivatives similar to the compound , showing significant antibacterial activity. These compounds were synthesized starting from a common intermediate, indicating their potential in developing new antibacterial agents Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019).
pKa Determination and Drug Precursor Analysis
Duran and Canbaz (2013) conducted a study to determine the acidity constants of newly synthesized acetamide derivative compounds, which shares a similar structure with the compound of interest. This research is crucial for understanding the chemical properties that could influence their use as drug precursors Duran, M., & Canbaz, M. (2013).
Anticancer Activities
Another research by Duran and Demirayak (2012) focused on the synthesis of derivatives for anticancer applications. Their study found that certain synthesized compounds exhibited reasonable anticancer activity against various human tumor cell lines, suggesting the potential use of similar compounds in cancer treatment Duran, M., & Demirayak, Ş. (2012).
Synthesis and Antitumor Evaluation
Yurttaş, Tay, and Demirayak (2015) evaluated the antitumor activity of new derivatives bearing different heterocyclic rings. Their findings indicated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these compounds Yurttaş, L., Tay, Funda, & Demirayak, Ş. (2015).
Antimicrobial Activity and Quantum Calculations
Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, demonstrating good activity against various strains. This research provides insights into the antimicrobial potential of compounds with similar structures Fahim, Asmaa M., & Ismael, Eman H. I. (2019).
Mechanism of Action
Properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(25)12-26-17-22-9-10-24(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXSRLTHGZECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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